3-iodo-N-(trifluoromethyl)aniline
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Overview
Description
3-iodo-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-(trifluoromethyl)aniline typically involves the iodination of N-(trifluoromethyl)aniline. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the aniline ring . The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted anilines, biaryl compounds, and other functionalized derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-iodo-N-(trifluoromethyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-iodo-N-(trifluoromethyl)aniline exerts its effects depends on the specific application. In chemical reactions, the presence of the iodine and trifluoromethyl groups influences the reactivity and selectivity of the compound. The trifluoromethyl group, in particular, enhances the lipophilicity and stability of the molecule, making it a valuable moiety in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)aniline: Lacks the iodine atom but shares the trifluoromethyl group, making it less reactive in certain substitution reactions.
4-iodo-N-(trifluoromethyl)aniline: Similar structure but with the iodine atom in a different position, leading to different reactivity and applications.
2-iodo-N-(trifluoromethyl)aniline: Another positional isomer with distinct chemical properties and uses.
Uniqueness
3-iodo-N-(trifluoromethyl)aniline is unique due to the specific positioning of the iodine and trifluoromethyl groups, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and various industrial applications.
Properties
Molecular Formula |
C7H5F3IN |
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Molecular Weight |
287.02 g/mol |
IUPAC Name |
3-iodo-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H5F3IN/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,12H |
InChI Key |
VREHYBZIBKCRSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(F)(F)F |
Origin of Product |
United States |
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